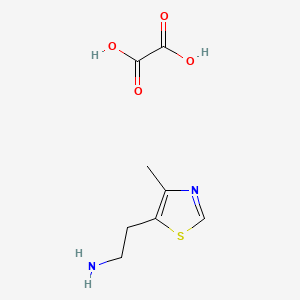
Oxalato de 2-(4-metiltiazol-5-il)etanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-(4-Methylthiazol-5-yl)ethanamine oxalate has several scientific research applications, including:
Métodos De Preparación
The synthesis of 2-(4-Methylthiazol-5-yl)ethanamine oxalate typically involves the reaction of 4-methylthiazole with ethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(4-Methylthiazol-5-yl)ethanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism of action of 2-(4-Methylthiazol-5-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways in the body. It is known to affect histamine receptors, which play a role in memory, learning, cognition, and pain modulation . The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular signaling and physiological responses .
Comparación Con Compuestos Similares
2-(4-Methylthiazol-5-yl)ethanamine oxalate can be compared with other similar compounds, such as:
2-(4-Methylthiazol-5-yl)ethanamine: The base compound without the oxalate group.
N-Methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine oxalate: A methylated derivative with similar properties.
2-(4-Methylthiazol-5-yl)ethanamine compound with 1,2-dihydroperoxyethyne: Another derivative with different chemical properties.
Actividad Biológica
2-(4-Methylthiazol-5-yl)ethanamine oxalate is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-(4-Methylthiazol-5-yl)ethanamine oxalate is C7H10N2O4S, with a molecular weight of approximately 206.23 g/mol. Its structure includes a thiazole ring, which contributes to its biological activity.
Research indicates that 2-(4-Methylthiazol-5-yl)ethanamine oxalate may interact with various biological targets, including neurotransmitter systems and cellular signaling pathways. The compound's thiazole moiety is known for its role in modulating receptor activity and influencing neurochemical processes.
Neuroprotective Effects
In studies involving neuronal cell lines, the compound has demonstrated protective effects against oxidative stress-induced damage. For instance, it has been shown to enhance glutathione (GSH) levels while reducing reactive oxygen species (ROS), indicating its potential as a neuroprotective agent .
Biological Activity Data
Case Studies
- Neuroprotection in PC12 Cells : A study assessed the protective effects of 2-(4-Methylthiazol-5-yl)ethanamine oxalate on PC12 cells exposed to corticosterone-induced neurotoxicity. Results indicated that the compound significantly mitigated cell death by enhancing antioxidant defenses .
- Antidepressant-like Effects : In animal models, the compound exhibited antidepressant-like effects comparable to established antidepressants such as Agomelatine and Fluoxetine. Behavioral tests showed that treated animals had reduced immobility times, suggesting improved mood and locomotor activity .
Pharmacokinetics
While specific pharmacokinetic data for 2-(4-Methylthiazol-5-yl)ethanamine oxalate is limited, studies on similar compounds suggest that thiazole derivatives may have favorable absorption and distribution characteristics due to their lipophilicity. Further research is needed to elucidate the exact pharmacokinetic profile of this compound.
Propiedades
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.C2H2O4/c1-5-6(2-3-7)9-4-8-5;3-1(4)2(5)6/h4H,2-3,7H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXGJZULIIVVBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














